molecular formula C10H9NO2S B186307 Ethyl 1,3-benzothiazole-2-carboxylate CAS No. 32137-76-1

Ethyl 1,3-benzothiazole-2-carboxylate

Cat. No. B186307
Key on ui cas rn: 32137-76-1
M. Wt: 207.25 g/mol
InChI Key: VLQLCEXNNGQELL-UHFFFAOYSA-N
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Patent
US06849620B2

Procedure details

A solution of 2-aminothiophenol (10.7 mL, 0.1 mol) in diethyl oxalate (27.3 mL, 0.2 mol) is heated at reflux for 4 hr. The solution is cooled to rt and poured into a solution consisting of water (150 mL), conc. HCl (50 mL) and 95% EtOH (70 mL). With stirring, the oil dissolved and a solid formed. The solution is cooled in an ice bath, the solid is collected by vacuum filtration and the solids are washed with a solution consisting of EtOH/water (25/75) to afford a dark solid. This material is purified by crystallization from hot (68° C.) ligroin to yield ethyl 2-benzothiazolecarboxylate (7.5 g, 36%): Elemental analysis for C10H9NO2S: Calc: C, 57.95; H, 4.38; N, 6.76. Found: C, 57.99; H, 4.28; N, 6.78.
Quantity
10.7 mL
Type
reactant
Reaction Step One
Quantity
27.3 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[C:9](OCC)(=O)[C:10]([O:12][CH2:13][CH3:14])=[O:11].O.Cl>CCO>[S:8]1[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=[C:9]1[C:10]([O:12][CH2:13][CH3:14])=[O:11]

Inputs

Step One
Name
Quantity
10.7 mL
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
27.3 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hr
Duration
4 h
ADDITION
Type
ADDITION
Details
poured into a solution
DISSOLUTION
Type
DISSOLUTION
Details
the oil dissolved
CUSTOM
Type
CUSTOM
Details
a solid formed
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
the solid is collected by vacuum filtration
WASH
Type
WASH
Details
the solids are washed with a solution
CUSTOM
Type
CUSTOM
Details
to afford a dark solid
CUSTOM
Type
CUSTOM
Details
This material is purified by crystallization from hot (68° C.) ligroin

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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